molecular formula C22H15ClN4O B2767511 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380390-27-2

3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2767511
M. Wt: 386.84
InChI Key: FHGPKNMNYGGGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15ClN4O and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Properties in Solvents

The study of thermodynamic properties of binary mixtures involving derivatives with chloroquinoline and quinazolinone moieties reveals insights into solute-solvent and solute-solute interactions. These properties are crucial for understanding the behavior of such compounds in various solvents, which is essential for their application in chemical synthesis and material science (Godhani et al., 2017).

Photophysical Properties

The synthesis and investigation of photophysical properties of novel chloroquinoline-based chalcone derivatives, including triazole moieties, highlight their potential use in photophysical applications. These compounds show varied absorption and fluorescence spectra, indicating their suitability for use in optical materials and fluorescent markers (Singh et al., 2015).

Synthetic Applications

The reactivity of arene(azido)ruthenium N∩O-base complexes with activated alkynes demonstrates the synthetic utility of chloroquinoline derivatives in forming triazole complexes. This method could be applied in the synthesis of complex organic molecules, potentially useful in drug development and material science (Nongbri et al., 2011).

Biological Evaluation

The synthesis and biological evaluation of quinazoline derivatives have identified compounds with significant antimycobacterial and photosynthesis-inhibiting activity. This suggests potential applications in developing new antimicrobial agents and understanding biochemical pathways related to photosynthesis (Kubicová et al., 2003).

Material Science and Solar Cells

Research on co-sensitization with near-IR absorbing cyanine dye to improve the photoelectric conversion of dye-sensitized solar cells indicates the utility of quinoline derivatives in enhancing solar cell efficiency. This opens up avenues for their application in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

3-(2-chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O/c1-12-7-13(2)19-17(8-12)22(28)27-21(26-19)16(11-24)10-15-9-14-5-3-4-6-18(14)25-20(15)23/h3-10H,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGPKNMNYGGGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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